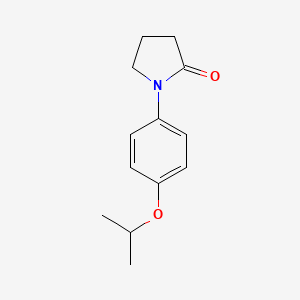

1-(4-Isopropoxyphényl)pyrrolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Isopropoxyphenyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones. Pyrrolidinones are known for their versatile applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The compound features a pyrrolidinone ring substituted with a 4-isopropoxyphenyl group, which imparts unique chemical and physical properties.

Applications De Recherche Scientifique

1-(4-Isopropoxyphenyl)pyrrolidin-2-one has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

Target of Action

Similar compounds, such as 1-(pyridin-4-yl)pyrrolidin-2-one derivatives, have been identified as inhibitors ofPlasmodium Cytoplasmic Prolyl-tRNA Synthetase (PRS) . PRS is a clinically validated antimalarial target .

Mode of Action

Related compounds, like 1-(pyridin-4-yl)pyrrolidin-2-one derivatives, have been shown to bind to the atp-site of prs . This interaction likely inhibits the function of PRS, leading to antimalarial effects .

Biochemical Pathways

The inhibition of prs by related compounds could disrupt protein synthesis in plasmodium, affecting its survival and replication .

Pharmacokinetics

The pyrrolidine ring, a common feature in this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . These properties could potentially influence the compound’s bioavailability.

Result of Action

Related compounds have demonstrated attractive potency and acceptable selectivity index against hek293 cells , suggesting potential cytotoxic effects.

Analyse Biochimique

Biochemical Properties

1-(4-Isopropoxyphenyl)pyrrolidin-2-one, like other pyrrolidin-2-ones, is known to interact with various biomolecules. For instance, it has been validated to bind to Toxoplasma gondii PRS, a prolyl-tRNA synthetase, and kill toxoplasma parasites . The nature of these interactions and the specific enzymes or proteins it interacts with may vary depending on the specific biochemical context .

Cellular Effects

It has been shown to have potent antiarrhythmic properties in animal models, suggesting it may influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

It has been shown to have potent antiarrhythmic properties in animal models .

Méthodes De Préparation

The synthesis of 1-(4-Isopropoxyphenyl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-isopropoxybenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency. Industrial production methods may involve optimization of reaction parameters, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Analyse Des Réactions Chimiques

1-(4-Isopropoxyphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as halogenation or nitration. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine or nitric acid. Major products formed from these reactions depend on the specific conditions and reagents used.

Comparaison Avec Des Composés Similaires

1-(4-Isopropoxyphenyl)pyrrolidin-2-one can be compared with other similar compounds, such as:

Pyrrolidin-2-one: The parent compound without the 4-isopropoxyphenyl substitution.

4-Phenylpyrrolidin-2-one: A similar compound with a phenyl group instead of the isopropoxyphenyl group.

N-Substituted pyrrolidinones: Compounds with various substituents on the nitrogen atom of the pyrrolidinone ring. The uniqueness of 1-(4-Isopropoxyphenyl)pyrrolidin-2-one lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogs.

Activité Biologique

1-(4-Isopropoxyphenyl)pyrrolidin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

- IUPAC Name : 1-(4-Isopropoxyphenyl)pyrrolidin-2-one

- Molecular Formula : C_13H_17NO_2

- Molecular Weight : 219.28 g/mol

The compound features a pyrrolidinone ring linked to a para-isopropoxyphenyl group, which may influence its interaction with biological targets.

1-(4-Isopropoxyphenyl)pyrrolidin-2-one exhibits multiple mechanisms of action that contribute to its biological effects:

- Neurotransmitter Modulation : Similar compounds have been shown to interact with dopamine and norepinephrine transporters, potentially affecting neurotransmission and offering therapeutic avenues for conditions like depression and anxiety .

- Receptor Binding : The compound may bind to various receptors, influencing cellular signaling pathways. Its structural analogs have demonstrated selectivity for specific receptor subtypes, which can be crucial for minimizing side effects .

Pharmacological Effects

The pharmacological effects of 1-(4-Isopropoxyphenyl)pyrrolidin-2-one can be categorized as follows:

- CNS Activity : Analogous compounds have been studied for their stimulatory effects on the central nervous system (CNS), indicating potential applications in treating mood disorders.

- Antimicrobial Properties : Some pyrrolidine derivatives exhibit antibacterial and antifungal activity, suggesting that 1-(4-Isopropoxyphenyl)pyrrolidin-2-one may also possess similar properties .

Comparative Analysis with Related Compounds

Clinical Observations

- Neuropharmacological Studies : Research has indicated that compounds structurally similar to 1-(4-Isopropoxyphenyl)pyrrolidin-2-one exhibit significant interactions with neurotransmitter systems. For instance, a study highlighted the efficacy of pyrrolidine derivatives in modulating dopamine uptake, contributing to their potential as therapeutic agents for substance abuse disorders .

- Toxicological Reports : A case report documented adverse effects associated with the use of cathinone derivatives, which share structural similarities with 1-(4-Isopropoxyphenyl)pyrrolidin-2-one. This emphasizes the need for careful assessment of safety profiles in clinical settings .

In Vitro Studies

In vitro assays have demonstrated that certain pyrrolidine derivatives possess antimicrobial properties. For example, studies showed that pyrrolidine-based compounds could inhibit the growth of pathogenic bacteria like Staphylococcus aureus and Escherichia coli, suggesting that 1-(4-Isopropoxyphenyl)pyrrolidin-2-one may also exhibit similar antimicrobial efficacy .

Propriétés

IUPAC Name |

1-(4-propan-2-yloxyphenyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-10(2)16-12-7-5-11(6-8-12)14-9-3-4-13(14)15/h5-8,10H,3-4,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFWOHTRRZLRVCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)N2CCCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.